molecular formula C14H13Cl4N B14046174 [5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14046174
M. Wt: 337.1 g/mol
InChI Key: VGHGBSOHQHGCGA-UHFFFAOYSA-N
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Description

[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation or crystallization to isolate the final product. The use of advanced technologies and equipment is essential to maintain efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a reagent in various organic synthesis reactions. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study the effects of chlorinated organic molecules on biological systems. Its interactions with cellular components can provide insights into the mechanisms of toxicity and bioaccumulation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as flame retardancy or antimicrobial activity.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple chlorine atoms and the dimethylamine group allows it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-2-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)13-7-9(15)3-4-10(13)8-5-11(16)14(18)12(17)6-8/h3-5,7-8H,6H2,1-2H3

InChI Key

VGHGBSOHQHGCGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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